molecular formula C14H22O4 B14497412 7-[2-(Methoxycarbonyl)cyclopentyl]hept-5-enoic acid CAS No. 63707-45-9

7-[2-(Methoxycarbonyl)cyclopentyl]hept-5-enoic acid

Cat. No.: B14497412
CAS No.: 63707-45-9
M. Wt: 254.32 g/mol
InChI Key: MLOQLRSTBDUDAB-UHFFFAOYSA-N
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Description

7-[2-(Methoxycarbonyl)cyclopentyl]hept-5-enoic acid is a chemical compound with a complex structure that includes a cyclopentyl ring, a methoxycarbonyl group, and a hept-5-enoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(Methoxycarbonyl)cyclopentyl]hept-5-enoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the cyclopentyl ring followed by the introduction of the methoxycarbonyl group and the hept-5-enoic acid chain. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards. The use of advanced analytical techniques, such as NMR and HPLC, is crucial for monitoring the reaction progress and ensuring the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

7-[2-(Methoxycarbonyl)cyclopentyl]hept-5-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

7-[2-(Methoxycarbonyl)cyclopentyl]hept-5-enoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-[2-(Methoxycarbonyl)cyclopentyl]hept-5-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[2-(Methoxycarbonyl)cyclopentyl]hept-5-enoic acid is unique due to its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties

Properties

CAS No.

63707-45-9

Molecular Formula

C14H22O4

Molecular Weight

254.32 g/mol

IUPAC Name

7-(2-methoxycarbonylcyclopentyl)hept-5-enoic acid

InChI

InChI=1S/C14H22O4/c1-18-14(17)12-9-6-8-11(12)7-4-2-3-5-10-13(15)16/h2,4,11-12H,3,5-10H2,1H3,(H,15,16)

InChI Key

MLOQLRSTBDUDAB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCC1CC=CCCCC(=O)O

Origin of Product

United States

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